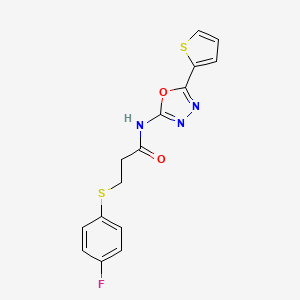![molecular formula C13H9F2N3O2S B3016532 N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-86-0](/img/structure/B3016532.png)
N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is known for its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The structural similarity of the thiazolopyrimidine ring system to purine makes it a promising scaffold for the design of new medicines .
作用機序
Target of Action
Similar thiazolopyrimidine derivatives have been found to exhibit a wide range of chemotherapeutic effects , suggesting that they may interact with multiple targets. For instance, some thiazolopyrimidines are known to exhibit hypoglycemic, hypolipidemic, and antidiabetic activities , indicating potential interactions with targets involved in glucose and lipid metabolism.
Mode of Action
It is known that the compound undergoes a dimroth rearrangement , a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to the formation of different structural analogs, potentially resulting in diverse interactions with biological targets.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, thiazolopyrimidines are known to exhibit hypoglycemic and hypolipidemic activities , suggesting that they may influence pathways related to glucose and lipid metabolism.
Pharmacokinetics
The synthesis of similar thiazolopyrimidine derivatives has been achieved using microwave-assisted techniques , which are known to enhance yield and save time, potentially influencing the compound’s bioavailability.
Result of Action
Similar thiazolopyrimidine derivatives are known to exhibit a wide range of chemotherapeutic effects , suggesting that they may have diverse molecular and cellular impacts.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement that the compound undergoes is known to be catalyzed by acids and bases, and is accelerated by heat or light . Additionally, the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product can all affect the course of the Dimroth rearrangement , potentially influencing the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve mild temperatures and the use of green solvents like ethanol .
Industrial Production Methods
Industrial production methods for thiazolopyrimidine derivatives often utilize heterogeneous catalysts to achieve high yields and selectivity. For example, vanadium oxide loaded on fluorapatite has been used as a robust and sustainable catalyst for the synthesis of thiazolopyrimidines . This method offers advantages such as rapid synthesis, mild reaction conditions, and eco-friendliness.
化学反応の分析
Types of Reactions
N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolopyrimidine derivatives with different substituents.
Substitution: Electrophilic substitution reactions are common, especially at the active methylene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents like bromine . The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which exhibit different biological activities .
科学的研究の応用
N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyrimidine: Shares the same core structure but with different substituents.
Triazolo[4,3-a]pyrimidine: Similar structure but with a triazole ring instead of a thiazole ring.
Thiadiazolo[3,2-a]pyrimidine: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . The presence of the difluorophenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
特性
IUPAC Name |
N-(3,4-difluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKURBHCICNVQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-5-[(3-methylpiperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B3016451.png)
![8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3016456.png)



![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)





![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)
![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)

